molecular formula C17H19Cl2NO2 B6272746 (2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol CAS No. 2059911-78-1

(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol

Cat. No. B6272746
CAS RN: 2059911-78-1
M. Wt: 340.2
InChI Key:
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Description

(2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol, or 2R-1-[2-(2,4-dichlorophenyl)ethyl]amino-3-phenoxypropan-2-ol, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound is a member of the phenoxypropanol family, which is a class of compounds that have been found to possess anti-inflammatory and anti-cancer properties.

Scientific Research Applications

2R-1-[2-(2,4-dichlorophenyl)ethyl]amino-3-phenoxypropan-2-ol has been studied for its potential therapeutic applications. This compound has been found to possess anti-inflammatory and anti-cancer properties, and has been studied for its potential use in the treatment of various types of cancer. In addition, this compound has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 2R-1-[2-(2,4-dichlorophenyl)ethyl]amino-3-phenoxypropan-2-ol is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. By inhibiting the activity of COX-2, 2R-1-[2-(2,4-dichlorophenyl)ethyl]amino-3-phenoxypropan-2-ol is believed to reduce inflammation and cell proliferation, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2R-1-[2-(2,4-dichlorophenyl)ethyl]amino-3-phenoxypropan-2-ol have been studied in various animal and cell culture models. In animal studies, this compound has been found to reduce inflammation, cell proliferation, and tumor growth. In cell culture studies, this compound has been found to inhibit the activity of COX-2, and to reduce the production of pro-inflammatory molecules. In addition, this compound has been found to possess antioxidant properties, which may explain its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The use of 2R-1-[2-(2,4-dichlorophenyl)ethyl]amino-3-phenoxypropan-2-ol in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and it is relatively stable in solution. In addition, this compound has been found to possess anti-inflammatory and anti-cancer properties, which makes it a promising candidate for further research. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is not approved for human use, and its long-term safety and efficacy have not been established.

Future Directions

The potential therapeutic applications of 2R-1-[2-(2,4-dichlorophenyl)ethyl]amino-3-phenoxypropan-2-ol are promising, and there are several potential future directions for research. Further studies are needed to investigate the long-term safety and efficacy of this compound in humans. In addition, further research is needed to explore the potential of this compound as an anti-inflammatory and anti-cancer agent. Finally, further studies are needed to investigate the potential of this compound as a treatment for autoimmune diseases and neurological disorders.

Synthesis Methods

The synthesis of 2R-1-[2-(2,4-dichlorophenyl)ethyl]amino-3-phenoxypropan-2-ol is achieved through a two-step process. The first step involves the reaction of 2-chloro-4-nitrobenzaldehyde with 2-amino-3-phenoxypropan-2-ol in the presence of an acid catalyst. This reaction yields the desired product, 2R-1-[2-(2,4-dichlorophenyl)ethyl]amino-3-phenoxypropan-2-ol, as well as the by-product 4-chloro-2-nitrobenzaldehyde. The second step involves the removal of the by-product, 4-chloro-2-nitrobenzaldehyde, through a reaction with sodium hydroxide. This process yields 2R-1-[2-(2,4-dichlorophenyl)ethyl]amino-3-phenoxypropan-2-ol in a pure form.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dichlorophenylacetic acid", "2-amino-1-phenylethanol", "Phosphorus oxychloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Conversion of 2,4-dichlorophenylacetic acid to 2-(2,4-dichlorophenyl)ethylamine through reaction with 2-amino-1-phenylethanol in the presence of phosphorus oxychloride.", "2. Conversion of 2-(2,4-dichlorophenyl)ethylamine to the corresponding hydrochloride salt through reaction with hydrochloric acid.", "3. Conversion of the hydrochloride salt to the free base through reaction with sodium bicarbonate.", "4. Conversion of the free base to (2R)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol through reaction with 2-phenoxypropan-1-ol in the presence of sodium hydroxide and methanol.", "5. Purification of the target compound through recrystallization from ethanol and diethyl ether, and drying under vacuum." ] }

CAS RN

2059911-78-1

Molecular Formula

C17H19Cl2NO2

Molecular Weight

340.2

Purity

95

Origin of Product

United States

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